Trinonylamine
Overview
Description
Trinonylamine, also known as triethylamine, is a tertiary amine that is commonly used as a base in organic synthesis. It is a colorless liquid with a strong fishy odor, which is reminiscent of ammonia. Due to its strong basicity, it is often employed as a catalyst in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Analysis
The synthesis of compounds involving triethylamine can be achieved through various methods. For instance, triethylamine was used as an efficient catalyst in the ultrasound-assisted one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, which involved the reaction of phthalhydrazide, aromatic aldehydes, and malononitrile or ethyl cyanoacetate in ethanol under ultrasonic irradiation . Another study reported the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine serving as the base catalyst .
Molecular Structure Analysis
Triethylamine's molecular structure consists of a nitrogen atom bonded to three ethyl groups. This structure allows it to act as a ligand in coordination chemistry. For example, a tripyridylamine (TPA) congener with a phosphorus apical donor was synthesized to enhance reactivity and tune electronic structure. The successful synthesis of this ligand, which forms 6-membered chelate rings upon coordination with a Co(II) ion, highlights the importance of ligand flexibility in tripodal ligands featuring phosphorus donors .
Chemical Reactions Analysis
Triethylamine is involved in various chemical reactions due to its basicity and ability to act as a catalyst. It has been used in the synthesis of trifluoromethylamines through oxidative desulfurization-fluorination of dithiocarbamates . Additionally, triethylamine trishydrofluoride, a derivative of triethylamine, is a versatile fluorinating agent used in nucleophilic substitutions and electrophilic additions .
Physical and Chemical Properties Analysis
Triethylamine's physical properties, such as its strong odor and volatility, make it a useful solvent and catalyst in organic synthesis. Its chemical properties, including its basicity and reactivity, allow it to participate in a wide range of chemical reactions. For instance, triethylamine was used to develop ppb-level gas sensors based on palladium nanoparticles modified flower-like In2O3 grown on rGO nanosheets, which demonstrated superior sensitivity to triethylamine gas at low temperatures . The study of different morphologies of ZnO revealed that the surface structures significantly influence the triethylamine sensing properties . Furthermore, atomically dispersed Pt (II) on WO3 showed highly selective sensing and catalytic oxidation of triethylamine, indicating the potential for environmental detection and conversion of this compound .
Scientific Research Applications
Ion-Selective Electrodes
Tri-n-dodecylamine, a variant of trinonylamine, has been utilized as a neutral carrier in the development of hydrogen ion-selective liquid-membrane electrodes. These electrodes demonstrate superior ion selectivities compared to previous pH-sensitive liquid-membrane electrodes, allowing for the study of both intracellular and extracellular hydrogen ion activities (Schulthess et al., 1981).
Gas Sensing Technology
Research has been conducted on the development of a highly sensitive and selective triethylamine gas sensor, which is significant for healthcare and environmental monitoring. The sensor, based on platinum and cerium modified Indium oxide, shows excellent performance in detecting triethylamine, a compound similar to trinonylamine (Zhou et al., 2020).
Anion-Exchange Separation
Tri-n-octylamine, a compound related to trinonylamine, has been used for the extraction and separation of vanadium(V) and niobium(V) from succinate solutions. This method allows for the spectrophotometric determination of these elements in the organic phase, demonstrating its utility in chemical separation processes (Shete & Shinde, 1981).
Chemiluminescence Applications
Triethylamine has been found to significantly enhance the chemiluminescence (CL) intensity in carbon dots/K2S2O8 systems, suggesting its utility in sensitive detection methods for compounds like trinonylamine. This discovery has led to the development of sensors for fast, selective, and sensitive determination of triethylamine, which could be adapted for trinonylamine detection (H. Zhang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
N,N-di(nonyl)nonan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H57N/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJAONQEOXOVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN(CCCCCCCCC)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H57N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880447 | |
Record name | N,N-Dinonyl-1-nonanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to pale yellow liquid; [TCI MSDS] | |
Record name | Trinonylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21805 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trinonylamine | |
CAS RN |
2044-22-6 | |
Record name | N,N-Dinonyl-1-nonanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trinonylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dinonyl-1-nonanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trinonylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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